molecular formula C10H12N2O3 B034829 Ethyl 2-amino-4-carbamoylbenzoate CAS No. 103147-58-6

Ethyl 2-amino-4-carbamoylbenzoate

Cat. No.: B034829
CAS No.: 103147-58-6
M. Wt: 208.21 g/mol
InChI Key: WZCCHHRQRNLDEP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-carbamoylbenzoate is a benzoate-derived compound featuring an amino group at the 2-position and a carbamoyl group at the 4-position of the aromatic ring, esterified with ethanol. The ester linkage in such compounds often enhances solubility and bioavailability compared to their carboxylic acid counterparts .

Properties

CAS No.

103147-58-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-amino-4-carbamoylbenzoate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2,11H2,1H3,(H2,12,13)

InChI Key

WZCCHHRQRNLDEP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N

Synonyms

Benzoic acid, 2-amino-4-(aminocarbonyl)-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-aminobenzoate

  • It has an amino group at the 4-position instead of the 2-position and lacks the carbamoyl moiety .
  • Synthesis: Ethyl 4-aminobenzoate is synthesized via diazotization and coupling reactions, as described in . Key steps include nitrosation with NaNO₂ in HCl and subsequent neutralization .
  • Analytical Data: ¹H NMR (CDCl₃, 300 MHz): Aromatic protons (ArH) at δ 7.8–8.2 ppm, methyl (CH₃) at δ 1.3–1.4 ppm . MS: Molecular ion peak observed at m/z 179 (corresponding to C₉H₁₁NO₂⁺) . Melting Point: Not explicitly stated but inferred to be lower than its thiosemicarbazide derivative (135–137°C, ) due to simpler structure .

Ethyl 4-(aminocarbamothioylamino)benzoate

  • Structure: This compound (CAS 70619-50-0) introduces a thiosemicarbazide group (-NH-C(=S)-NH₂) at the 4-position, distinguishing it from Ethyl 2-amino-4-carbamoylbenzoate, which has a carbamoyl (-CONH₂) group .
  • Properties: Molecular Formula: C₁₀H₁₃N₃O₂S vs. C₁₀H₁₂N₂O₃ (hypothetical formula for this compound). Melting Point: 135–137°C, higher than typical benzoate esters due to hydrogen bonding from the thiosemicarbazide group . Hazard Class: IRRITANT, suggesting reactive functional groups like thiourea derivatives may pose handling risks .

Ethyl Pyruvate

  • Structure: A simple α-keto ester (CH₃COCOOCH₂CH₃) lacking an aromatic ring but sharing the ethyl ester functionality. Ethyl pyruvate is known for its antioxidant and anti-inflammatory properties .
  • Functional Comparison: Unlike this compound, ethyl pyruvate’s reactivity centers on the α-keto group, enabling nucleophilic additions and redox reactions .

Structural and Functional Analysis

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Functional Groups Melting Point (°C) Key Applications/Reactivity
This compound* C₁₀H₁₂N₂O₃ Amino, carbamoyl, ester Not reported Hypothetical: Drug intermediates
Ethyl 4-aminobenzoate C₉H₁₁NO₂ Amino, ester ~100–120 (est.) Local anesthetics, synthesis
Ethyl 4-(aminocarbamothioyl)benzoate C₁₀H₁₃N₃O₂S Thiosemicarbazide, ester 135–137 Chelation, antimicrobial agents
Ethyl pyruvate C₅H₈O₃ α-keto, ester -50 (liquid) Antioxidants, metabolic modulators

*Hypothetical data inferred from analogs.

Research Implications

  • Synthetic Challenges: this compound’s carbamoyl group may require protective strategies during synthesis to avoid side reactions, akin to the diazotization steps in Ethyl 4-aminobenzoate synthesis .
  • Bioactivity Potential: The carbamoyl moiety could mimic urea-based pharmacophores, suggesting applications in kinase or protease inhibition, contrasting with ethyl pyruvate’s metabolic roles .

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